1-benzyl-6-(trifluoromethyl)piperidin-3-ol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6-(trifluoromethyl)piperidin-3-ol is a chemical compound that features a benzyl group attached to a piperidine ring, which also contains a trifluoromethyl group at the 6th position and a hydroxyl group at the 3rd position. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidin-3-ol as the core structure.
Benzyl Group Introduction: The benzyl group can be introduced via a benzyl halide in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired diastereomeric mixture.
Industrial Production Methods:
Scale-Up: The synthetic routes are scaled up using reactors that allow for precise control of temperature, pressure, and reagent addition.
Continuous Flow Chemistry: This method can be employed to enhance efficiency and safety in the industrial production of the compound.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Benzyl alcohol or other reduced derivatives.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in understanding the role of fluorinated compounds.
Industry: Utilized in the production of agrochemicals and materials due to the unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism by which 1-benzyl-6-(trifluoromethyl)piperidin-3-ol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group often enhances the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
1-Benzylpiperidin-3-ol: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)piperidin-3-ol: Lacks the benzyl group.
Trifluoromethylated Piperidines: Other piperidines with different substituents.
Uniqueness:
Enhanced Stability: The trifluoromethyl group provides enhanced chemical and metabolic stability.
Increased Binding Affinity: The presence of the benzyl group can increase binding affinity to biological targets.
This compound's unique combination of structural features makes it a valuable tool in various scientific and industrial applications. Its versatility and stability are key factors that set it apart from similar compounds.
Properties
CAS No. |
2230807-91-5 |
---|---|
Molecular Formula |
C13H16F3NO |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
1-benzyl-6-(trifluoromethyl)piperidin-3-ol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12-7-6-11(18)9-17(12)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 |
InChI Key |
NVFBWNQLPAXQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(CC1O)CC2=CC=CC=C2)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.